molecular formula C10H15F3N2O3 B2954510 1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone;2,2,2-trifluoroacetic acid CAS No. 2378502-74-8

1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone;2,2,2-trifluoroacetic acid

Cat. No. B2954510
M. Wt: 268.236
InChI Key: XNMLQVLLLVOOJK-UHFFFAOYSA-N
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Description

The compound “1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone;2,2,2-trifluoroacetic acid” has a CAS Number of 2378502-74-8 . It has a molecular weight of 268.24 and its IUPAC name is 1-(2,6-diazaspiro[3.4]octan-6-yl)ethan-1-one 2,2,2-trifluoroacetate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14N2O.C2HF3O2/c1-7(11)10-3-2-8(6-10)4-9-5-8;3-2(4,5)1(6)7/h9H,2-6H2,1H3;(H,6,7) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a storage temperature of 4 degrees Celsius . It is an oil in its physical form .

Scientific Research Applications

Novel Dipeptide Synthons

The synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate as a novel class of dipeptide synthons demonstrates its potential in peptide synthesis, offering a new approach to the construction of complex peptide structures (Suter et al., 2000).

Electrophilic Trifluoromethylthiolation

A study on 2‐Diazo‐1‐phenyl‐2‐((trifluoromethyl)sulfonyl)ethan‐1‐one reveals its utility as both a building block and a reagent for electrophilic trifluoromethylthiolation, enhancing the synthesis of trifluoromethylthio compounds (Huang et al., 2016).

Antimicrobial Activity

The creation of substituted 1,2,3-triazoles and their antimicrobial activity showcases the application of this chemical framework in developing new antimicrobial agents, illustrating the compound's role in enhancing pharmaceutical research (Holla et al., 2005).

Cyclization in Medicinal Chemistry

A process for preparing octahydro-7bH-cyclopenta[b][1,4]diazepino[6,7,1-hi]indole emphasizes the importance of cyclization reactions in the synthesis of medicinally interesting compounds, opening new avenues for drug discovery (Welmaker & Sabalski, 2004).

Fused Heterocycles Synthesis

The transformation of diazaspirocycles into fused heterocycles like furo[3,4-c]pyridines and pyrrolo[3,4-c]pyrrole-1,3,4,6-tetraones underlines the compound's utility in synthesizing complex heterocyclic structures, which are of significant interest in organic chemistry and pharmaceuticals (Fedoseev et al., 2016).

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .

Future Directions

While the specific future directions for this compound are not detailed in the search results, it’s worth noting that compounds of a similar chemotype have shown potent antimycobacterial activity . This suggests potential future research directions in the development of antimicrobial drugs.

properties

IUPAC Name

1-(2,6-diazaspiro[3.4]octan-6-yl)ethanone;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.C2HF3O2/c1-7(11)10-3-2-8(6-10)4-9-5-8;3-2(4,5)1(6)7/h9H,2-6H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMLQVLLLVOOJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(C1)CNC2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone;2,2,2-trifluoroacetic acid

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